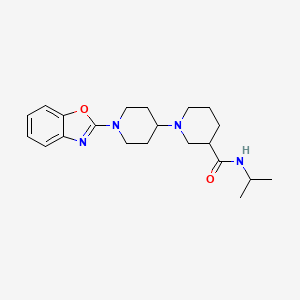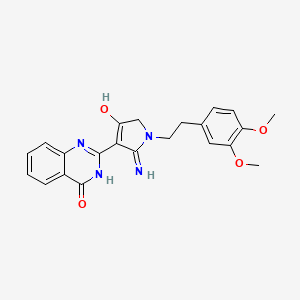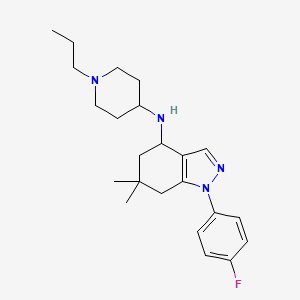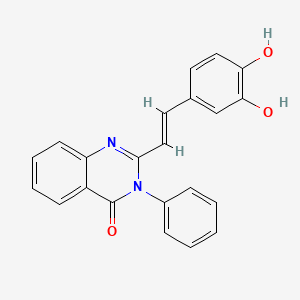![molecular formula C21H26ClN5O B6114570 [1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6114570.png)
[1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a pyrazole ring, a piperidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and imidazole rings, followed by their functionalization and coupling.
Synthesis of 3-(3-Chlorophenyl)-1-methylpyrazole: This step involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with acetylacetone to yield 3-(3-chlorophenyl)-1-methylpyrazole.
Synthesis of 1-methylimidazole: This can be achieved by the reaction of glyoxal with methylamine and formaldehyde under acidic conditions.
Coupling Reaction: The final step involves the coupling of 3-(3-chlorophenyl)-1-methylpyrazole with 1-methylimidazole in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, leading to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, ammonia, and thiols are used under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
[1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol: shares similarities with other compounds containing pyrazole, piperidine, and imidazole rings.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Heparinoid Compounds: These compounds, derived from marine organisms, have anticoagulant and fibrinolytic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
[1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-25-11-8-23-21(25)20(28)15-6-9-27(10-7-15)14-17-13-26(2)24-19(17)16-4-3-5-18(22)12-16/h3-5,8,11-13,15,20,28H,6-7,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLENOVQUSQBMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCN(CC2)CC3=CN(N=C3C4=CC(=CC=C4)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6114488.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)

![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)
![2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6114547.png)
![N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(3-methylpyrazol-1-yl)acetamide](/img/structure/B6114554.png)


![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6114574.png)

![N-(3,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6114588.png)
![1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride](/img/structure/B6114593.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
